2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate
Description
2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate is a spirocyclic compound characterized by two fused spiro rings (3.1.3.1 configuration) with oxygen and nitrogen heteroatoms positioned at the 2- and 8-positions, respectively. The hemioxalate counterion enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
8-oxa-2-azadispiro[3.1.36.14]decane;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13NO.C2H2O4/c2*1-7(3-9-4-7)2-8(1)5-10-6-8;3-1(4)2(5)6/h2*9H,1-6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDHLDZVRTYUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC13COC3)CNC2.C1C2(CC13COC3)CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or ethers.
Scientific Research Applications
2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for its rigidity and three-dimensional structure.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate involves its interaction with specific molecular targets. For instance, as an FGFR4 inhibitor, it binds to the active site of the enzyme, preventing its interaction with its natural substrate. This inhibition can lead to the suppression of cancer cell proliferation in hepatocellular carcinoma . The compound’s spirocyclic structure allows for precise binding to the target enzyme, enhancing its efficacy.
Comparison with Similar Compounds
Key Observations:
Spiro Configuration : The target compound’s dispiro [3.1.3.1] system distinguishes it from single-spiro analogs (e.g., [4.5] or [3.3] configurations). This structural rigidity may confer unique binding properties in drug-receptor interactions.
Heteroatom Placement : Variations in oxygen/nitrogen positions (e.g., 2-Oxa-8-Aza vs. 8-Oxa-2-Aza) influence electronic distribution and hydrogen-bonding capacity, affecting solubility and reactivity.
Molecular Weight : 1-Oxa-8-azaspiro[4.5]decane hemioxalate has a significantly higher molecular weight (372.4565) due to its extended spiro system and hemioxalate moiety, which may impact pharmacokinetics compared to smaller analogs .
Salt Forms : The use of hydrochloride (e.g., 8-Oxa-2-azaspiro[4.5]decane hydrochloride hemioxalate) versus hemioxalate counterions alters crystallinity and stability profiles .
Research and Application Context
- Pharmaceutical Intermediates : highlights that spirocyclic hemioxalates are frequently used as building blocks in drug discovery. For example, tert-butyl-protected analogs (e.g., PB03072, CAS: 1181816-12-5) are employed in synthesizing kinase inhibitors or protease modulators .
- Analytical Relevance : Compounds with lower boiling points (e.g., decane) exhibit predictable volatility in gas chromatography (), but spirocyclic hemioxalates require specialized analytical methods due to their complex structures.
Biological Activity
2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate (CAS Number: 1980039-18-6) is a complex organic compound notable for its unique spirocyclic structure, which imparts significant rigidity and three-dimensional properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₁₈H₂₈N₂O₆
- Molecular Weight : 368.4 g/mol
- Structure : The compound features a spirocyclic arrangement that is characteristic of spiro compounds, which are often utilized as scaffolds in drug design.
The biological activity of this compound primarily revolves around its role as an inhibitor of the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is implicated in various cancers, including hepatocellular carcinoma. The compound binds to the active site of FGFR4, inhibiting its interaction with natural substrates and thereby suppressing cancer cell proliferation.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties through its inhibition of FGFR4. This mechanism has been explored in various studies focusing on hepatocellular carcinoma, where FGFR4 plays a critical role in tumor growth and metastasis.
Enzyme Inhibition Studies
The compound has been tested for its inhibitory effects on several enzymes:
- FGFR4 Inhibition : Demonstrated significant inhibition rates in vitro, suggesting potential therapeutic applications in cancer treatment.
Toxicological Profile
Toxicological assessments indicate that the compound does not produce adverse health effects upon inhalation or ingestion at certain concentrations, though it is classified as having moderate toxicity under specific conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Synthetic Routes and Production
The synthesis of this compound typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by alkylation and heterocyclization processes. Industrial production may utilize continuous flow reactors to enhance yield and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
